5-Bromo-7-methylquinoline
Overview
Description
5-Bromo-7-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. The presence of a bromine atom at the 5-position and a methyl group at the 7-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylquinoline can be achieved through several methods. One common approach involves the bromination of 7-methylquinoline. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 2-amino-4-bromoacetophenone with acetaldehyde under acidic conditions can yield this compound through a cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using bromine or N-bromosuccinimide. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 7-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include 5-amino-7-methylquinoline or 5-thio-7-methylquinoline.
Oxidation Reactions: Products include 7-formyl-5-bromoquinoline or 7-carboxy-5-bromoquinoline.
Coupling Reactions: Products include various biaryl or vinyl-quinoline derivatives.
Scientific Research Applications
5-Bromo-7-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
7-Methylquinoline: Lacks the bromine atom at the 5-position, resulting in different reactivity and applications.
5-Bromoquinoline: Lacks the methyl group at the 7-position, affecting its chemical properties and uses.
8-Bromo-5-methylquinoline: The bromine atom is at the 8-position instead of the 5-position, leading to different substitution patterns and reactivity.
Uniqueness
5-Bromo-7-methylquinoline is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research fields.
Properties
IUPAC Name |
5-bromo-7-methylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-9(11)8-3-2-4-12-10(8)6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAPDWADDKMBOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312557 | |
Record name | 5-Bromo-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126824-42-7 | |
Record name | 5-Bromo-7-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126824-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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